molecular formula C33H39FN8O3 B10836688 7-butyl-6-{[3-fluoro-2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-[trans-4-(2-hydroxy-2-methylpropoxy)cyclohexyl][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

7-butyl-6-{[3-fluoro-2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-[trans-4-(2-hydroxy-2-methylpropoxy)cyclohexyl][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B10836688
M. Wt: 614.7 g/mol
InChI Key: LXXPRMLBRPJLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “US8592431, 457” is a fused ring compound with significant pharmacological properties. It exhibits angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity. This compound is particularly useful in the prophylaxis or treatment of circulatory diseases such as hypertension, cardiac diseases, arteriosclerosis, renal diseases, ophthalmic diseases, liver diseases, cerebral apoplexy, and metabolic diseases such as hyperlipidemia, obesity, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “US8592431, 457” involves the synthesis of a fused heterocyclic compound. The synthetic route typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of “US8592431, 457” follows Good Manufacturing Practices (GMP) to ensure consistent quality and safety. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is then formulated into pharmaceutical dosage forms for clinical use .

Chemical Reactions Analysis

Types of Reactions

“US8592431, 457” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the fused ring compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

“US8592431, 457” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “US8592431, 457” involves:

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

    Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used in the management of diabetes.

Uniqueness

“US8592431, 457” is unique in that it combines both angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity in a single compound. This dual activity makes it a versatile therapeutic agent for treating a range of circulatory and metabolic diseases .

Properties

Molecular Formula

C33H39FN8O3

Molecular Weight

614.7 g/mol

IUPAC Name

7-butyl-6-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4-[4-(2-hydroxy-2-methylpropoxy)cyclohexyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C33H39FN8O3/c1-4-5-10-29-27(17-22-12-11-21(18-28(22)34)25-8-6-7-9-26(25)30-37-39-40-38-30)31(43)41(32-35-20-36-42(29)32)23-13-15-24(16-14-23)45-19-33(2,3)44/h6-9,11-12,18,20,23-24,44H,4-5,10,13-17,19H2,1-3H3,(H,37,38,39,40)

InChI Key

LXXPRMLBRPJLIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)N(C2=NC=NN12)C3CCC(CC3)OCC(C)(C)O)CC4=C(C=C(C=C4)C5=CC=CC=C5C6=NNN=N6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.